molecular formula C10H15FN2 B113073 [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine CAS No. 842954-71-6

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Cat. No.: B113073
CAS No.: 842954-71-6
M. Wt: 182.24 g/mol
InChI Key: UUQFFOAUNDPGNS-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with the molecular formula C10H15FN2 It is a derivative of phenethylamine, featuring a fluorine atom on the phenyl ring and a dimethylamine group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate [2-(4-fluorophenyl)ethyl]dimethylamine.

    Amine Protection and Deprotection: The intermediate is then protected using a suitable protecting group, followed by deprotection to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the dimethylamine group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
  • [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine
  • [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine

Uniqueness

The presence of the fluorine atom in [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine distinguishes it from its analogs. Fluorine imparts unique electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQFFOAUNDPGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390353
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842954-71-6
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
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